CID 15301965

Description

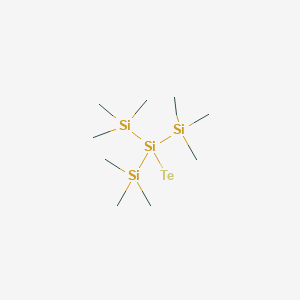

CID 15301965 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis in a vacuum-distilled fraction of an essential oil (CIEO) . Its structural characterization (Figure 1A) and mass spectrum (Figure 1D) confirm a molecular framework consistent with terpenoid derivatives, a class commonly found in plant-derived essential oils. The compound was isolated via vacuum distillation, with its concentration varying across fractions (Figure 1C), suggesting differential volatility or polarity compared to other components in CIEO .

Properties

Molecular Formula |

C9H27Si4Te |

|---|---|

Molecular Weight |

375.3 g/mol |

InChI |

InChI=1S/C9H27Si4Te/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h1-9H3 |

InChI Key |

RBHSTJIVIPZNDC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 15301965 involves specific synthetic routes and reaction conditions. One common method includes the hydrogenation of benzoic acid, which results in the formation of cyclohexanecarboxylic acid . This compound can also be synthesized through other methods, such as the reaction of phosgene with imidazole under anhydrous conditions . Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

CID 15301965 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to cyclohexene or converted to cyclohexanecarbonyl chloride . Common reagents used in these reactions include nitrosylsulfuric acid and phosgene . The major products formed from these reactions are often intermediates for further chemical synthesis, such as caprolactam, which is a precursor for nylon-6 .

Scientific Research Applications

CID 15301965 has a wide range of scientific research applications. In chemistry, it is used as a precursor for various chemical syntheses. In biology and medicine, it plays a role in the development of new drugs and medical treatments. For instance, it is involved in the synthesis of sodium-dependent glucose transporter inhibitors, which are used in the treatment of diabetes . In the industrial sector, this compound is utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of CID 15301965 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, which is crucial in the regulation of blood clotting . This inhibition occurs through binding at several distinct sites on the plasminogen molecule, preventing its conversion to plasmin and thereby reducing fibrinolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 15301965 shares analytical methodologies (e.g., GC-MS) with other compounds but differs structurally from the following:

Physicochemical Properties

Comparative physicochemical data highlight distinct profiles:

| Property | This compound | Colchicine (CID 6167) | CAS 1046861-20-4 | Oscillatoxin D (CID 101283546) |

|---|---|---|---|---|

| Molecular Weight | Not reported | 399.44 g/mol | 235.27 g/mol | ~800 g/mol (estimated) |

| LogP | Not reported | 1.2 | 0.03 (consensus) | >5 (hydrophobic macrocycle) |

| Solubility | Volatile in oil | Low (aqueous) | 0.24 mg/mL | Insoluble in water |

| Bioactivity | Unknown | Anti-inflammatory | CYP non-inhibitor | Cytotoxic |

Research Findings and Implications

- This compound : Its prominence in specific distillation fractions (Figure 1C) suggests utility in fragrance or antimicrobial formulations. Further studies should explore synergies with co-occurring compounds in CIEO.

- Colchicine (CID 6167) : Unlike this compound, colchicine’s well-documented bioactivity underscores the importance of structural complexity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.